molecular formula C19H32N4OS B11127710 N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide

N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide

Cat. No.: B11127710
M. Wt: 364.6 g/mol
InChI Key: VIHMYQZBLQLVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide is a chemical compound with the following structure:

C6H9N3\text{C}_6\text{H}_9\text{N}_3C6​H9​N3​

. It contains a pyrimidine ring and an amide functional group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is to start with 2-amino-4,6-dimethylpyrimidine, which undergoes further reactions to introduce the cyclooctyl and methylsulfanyl groups. Specific reaction conditions and reagents may vary depending on the desired yield and purity.

Industrial Production: While there isn’t a widely reported industrial-scale production method for this compound, research laboratories can synthesize it using established organic chemistry techniques.

Chemical Reactions Analysis

Reactivity: N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the amide group could yield the corresponding amine.

    Substitution: Substitution reactions can occur at the pyrimidine ring or the cyclooctyl group.

Common Reagents:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the amide could yield the corresponding amine, while oxidation might lead to sulfoxides or sulfones.

Scientific Research Applications

    Medicine: Investigating its pharmacological properties, such as potential drug interactions or therapeutic effects.

    Chemical Biology: Studying its impact on cellular processes.

    Industry: Exploring its use as a building block for other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there isn’t an extensive list of similar compounds, N-cyclooctyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanamide’s unique structure sets it apart. Further comparative studies are needed to explore its distinct features.

Properties

Molecular Formula

C19H32N4OS

Molecular Weight

364.6 g/mol

IUPAC Name

N-cyclooctyl-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C19H32N4OS/c1-14-13-15(2)21-19(20-14)23-17(11-12-25-3)18(24)22-16-9-7-5-4-6-8-10-16/h13,16-17H,4-12H2,1-3H3,(H,22,24)(H,20,21,23)

InChI Key

VIHMYQZBLQLVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(CCSC)C(=O)NC2CCCCCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.